molecular formula C17H21NO B4022866 N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

Cat. No.: B4022866
M. Wt: 255.35 g/mol
InChI Key: SYROSNMMMFWUCZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activity and its structural resemblance to other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is frequently used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tricyclic structure. The pathways involved may include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
  • N-(4-chlorophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
  • N-(2-ethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide

Uniqueness

N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in biological activity and chemical behavior compared to similar compounds .

Properties

IUPAC Name

N-(4-ethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-10-3-7-13(8-4-10)18-17(19)16-14-11-5-6-12(9-11)15(14)16/h3-4,7-8,11-12,14-16H,2,5-6,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYROSNMMMFWUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C3C2C4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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